1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene
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Overview
Description
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene is an organic compound characterized by the presence of nitro groups, ethyl groups, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene typically involves the nitration of precursor compounds under controlled conditions. One common method involves the reaction of 1,3-dinitropropan-2-yl derivatives with appropriate benzene derivatives in the presence of strong acids like sulfuric acid . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common in industrial settings to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitrobenzene: Shares the nitro group but lacks the ethyl and methoxy groups.
1,3-Diisopropylbenzene: Contains isopropyl groups instead of nitro groups.
Dihydronaphthofurans: Structurally different but used in similar applications.
Uniqueness
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene is unique due to its combination of nitro, ethyl, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(1,3-dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-4-10-11(5-6-12(20-2)13(10)21-3)9(7-14(16)17)8-15(18)19/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAXRBJJSIOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)OC)C(C[N+](=O)[O-])C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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